N-(Hydroxyacetyl)glycyl-L-tyrosinamide
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Overview
Description
N-(Hydroxyacetyl)glycyl-L-tyrosinamide is a peptide derivative composed of glycine, tyrosine, and an acetyl groupIt is characterized by its unique structure, which allows it to interact with various biomolecules and participate in different biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydroxyacetyl)glycyl-L-tyrosinamide can be synthesized through a series of chemical reactions involving the amino acids glycine and tyrosine. The synthesis typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of glycine and tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxyacetyl)glycyl-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Hydroxyacetyl)glycyl-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the formulation of cosmetic products for its anti-aging and skin-rejuvenating properties
Mechanism of Action
The mechanism of action of N-(Hydroxyacetyl)glycyl-L-tyrosinamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosinamide: Similar in structure but lacks the glycine residue.
Glycyl-L-tyrosine: Similar but does not have the acetyl group.
N-Glycyl-L-tyrosine: Similar but lacks the hydroxyacetyl group .
Uniqueness
N-(Hydroxyacetyl)glycyl-L-tyrosinamide is unique due to its specific combination of glycine, tyrosine, and an acetyl group, which imparts distinct physicochemical properties and biological activities. This unique structure allows it to participate in a wider range of biochemical processes compared to its similar compounds .
Properties
CAS No. |
919104-62-4 |
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Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-hydroxyacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(21)10(5-8-1-3-9(18)4-2-8)16-11(19)6-15-12(20)7-17/h1-4,10,17-18H,5-7H2,(H2,14,21)(H,15,20)(H,16,19)/t10-/m0/s1 |
InChI Key |
KNZOJVYRWYJBTP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CO)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CO)O |
Origin of Product |
United States |
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